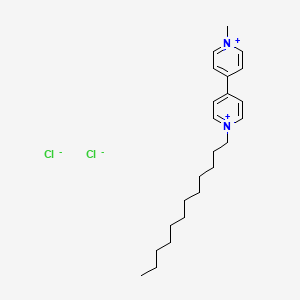
1-Dodecyl-1'-methyl-4,4'-bipyridin-1-ium dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dodecyl-1’-methyl-4,4’-bipyridin-1-ium dichloride is a chemical compound with the molecular formula C23H36N2Cl2 It is a derivative of bipyridinium, a class of compounds known for their electrochemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Dodecyl-1’-methyl-4,4’-bipyridin-1-ium dichloride typically involves the reaction of 4,4’-bipyridine with dodecyl bromide and methyl iodide, followed by the addition of hydrochloric acid to form the dichloride salt. The reaction conditions often include:
- Solvent: Anhydrous acetonitrile or dimethylformamide (DMF)
- Temperature: Room temperature to 80°C
- Reaction Time: 12-24 hours
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Dodecyl-1’-methyl-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding bipyridine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products:
Oxidation: N-oxides of 1-Dodecyl-1’-methyl-4,4’-bipyridin-1-ium dichloride.
Reduction: 1-Dodecyl-1’-methyl-4,4’-bipyridine.
Substitution: Corresponding substituted bipyridinium derivatives.
Applications De Recherche Scientifique
1-Dodecyl-1’-methyl-4,4’-bipyridin-1-ium dichloride has diverse applications in scientific research:
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of electrochromic devices and materials for data storage.
Mécanisme D'action
The mechanism of action of 1-Dodecyl-1’-methyl-4,4’-bipyridin-1-ium dichloride involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to changes in its electronic state and interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
- 1-Dodecyl-4,4’-bipyridinium dichloride
- 1-Methyl-4,4’-bipyridinium dichloride
- 1-Dodecyl-1’-methyl-2,2’-bipyridinium dichloride
Comparison: 1-Dodecyl-1’-methyl-4,4’-bipyridin-1-ium dichloride is unique due to its specific substitution pattern, which imparts distinct electrochemical properties. Compared to other bipyridinium derivatives, it exhibits enhanced stability and solubility in organic solvents, making it suitable for various applications in chemistry and industry .
Propriétés
Numéro CAS |
74733-79-2 |
|---|---|
Formule moléculaire |
C23H36Cl2N2 |
Poids moléculaire |
411.4 g/mol |
Nom IUPAC |
1-dodecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride |
InChI |
InChI=1S/C23H36N2.2ClH/c1-3-4-5-6-7-8-9-10-11-12-17-25-20-15-23(16-21-25)22-13-18-24(2)19-14-22;;/h13-16,18-21H,3-12,17H2,1-2H3;2*1H/q+2;;/p-2 |
Clé InChI |
UPKPSUVUHOVYPN-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Benzyl-2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14441507.png)
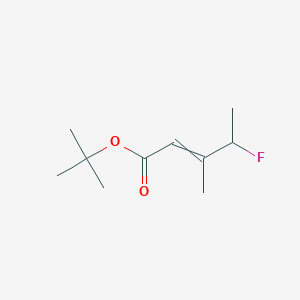
![14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B14441510.png)


![[(1R,8R)-7-(methoxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-yl] N-ethylcarbamate](/img/structure/B14441529.png)
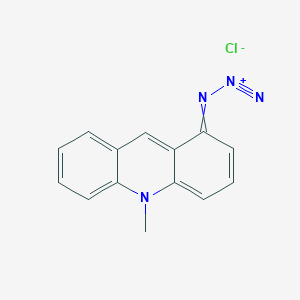
![3-[4-(Benzyloxy)-3-methoxyphenyl]-2-methylprop-2-enoic acid](/img/structure/B14441536.png)
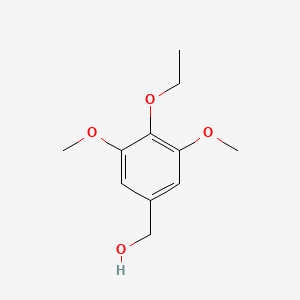
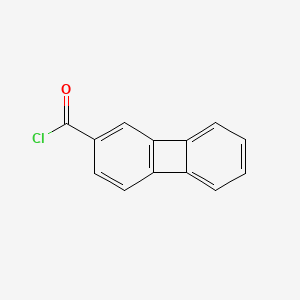

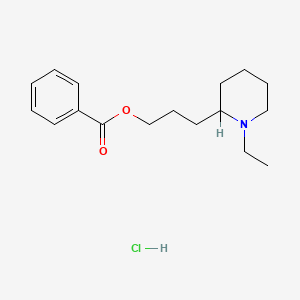
![Bis(2-ethylhexyl) [2-oxo-2-(pyrrolidin-1-yl)ethyl]phosphonate](/img/structure/B14441573.png)
